molecular formula C9H8Cl2O2 B1461109 Methyl 2,4-dichloro-5-methylbenzoate CAS No. 1803805-37-9

Methyl 2,4-dichloro-5-methylbenzoate

Cat. No.: B1461109
CAS No.: 1803805-37-9
M. Wt: 219.06 g/mol
InChI Key: JNVKVPLBWMLHPY-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 2,4-dichloro-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-5-3-6(9(12)13-2)8(11)4-7(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVKVPLBWMLHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dichloro-5-methylbenzoate can be synthesized through the esterification of 2,4-dichloro-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloro-5-methylbenzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 2,4-dichloro-5-methylbenzoic acid and methanol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Oxidation and Reduction: Specific oxidizing or reducing agents are required depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: The primary products are 2,4-dichloro-5-methylbenzoic acid and methanol.

Scientific Research Applications

Methyl 2,4-dichloro-5-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,4-dichloro-5-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dichlorobenzoate: Similar in structure but lacks the methyl group at the 5-position.

    Methyl 3,5-dichloro-4-methylbenzoate: Differently substituted but shares the dichloro and methyl ester functionalities.

Uniqueness

Methyl 2,4-dichloro-5-methylbenzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for targeted applications in research and industry .

Biological Activity

Methyl 2,4-dichloro-5-methylbenzoate is a halogenated aromatic ester with significant biological activity, particularly in pharmacological contexts. This compound's unique structural characteristics contribute to its interaction with various biological targets, making it a subject of interest in both research and industrial applications.

Chemical Structure and Properties

This compound has the molecular formula C10H8Cl2O2C_10H_8Cl_2O_2 and a molecular weight of approximately 219.06 g/mol. The compound features two chlorine atoms at the 2 and 4 positions on the benzene ring, along with a methyl group at the 5 position. This specific substitution pattern enhances its reactivity and potential biological interactions.

The biological activity of this compound primarily involves its interaction with enzymes and proteins. The compound may act as an enzyme inhibitor , affecting pathways crucial for physiological processes. For instance, it has been noted for its potential binding affinity to carbonic anhydrases, which play vital roles in respiration and acid-base balance.

Table 1: Comparison of Binding Affinities to Carbonic Anhydrases

Compound NameBinding Affinity (Kd)Selectivity
This compoundTBDTBD
Methyl 2,5-dichlorobenzoateTBDLower than this compound
Methyl 3,4-dichlorobenzoateTBDVaries

Biological Activity and Applications

Research has highlighted several areas where this compound exhibits notable biological activity:

  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting potential applications in developing new antimicrobial agents.
  • Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
  • Pharmaceutical Research : The compound's structural characteristics make it a candidate for drug development, particularly in targeting conditions influenced by carbonic anhydrase activity .

Case Studies

  • Enzyme Interaction Study : A study investigated the binding of various halogenated benzoates to carbonic anhydrases. This compound showed promising binding characteristics that warrant further exploration for therapeutic applications.
  • Pharmacological Evaluation : In a pharmacological study focusing on enzyme inhibitors, this compound was evaluated alongside other similar compounds. Preliminary results indicated that it could serve as a lead compound for developing selective inhibitors targeting specific isozymes of carbonic anhydrase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,4-dichloro-5-methylbenzoate
Reactant of Route 2
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Methyl 2,4-dichloro-5-methylbenzoate

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